8-Bromo-2-méthylquinoléine

Vue d'ensemble

Description

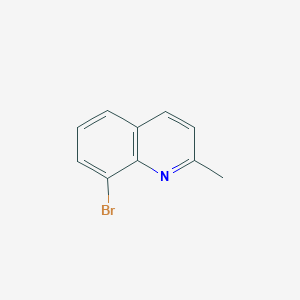

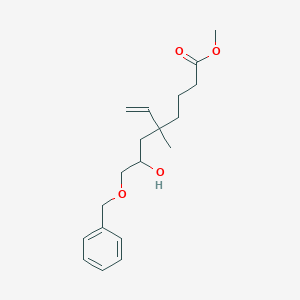

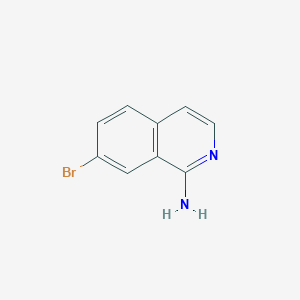

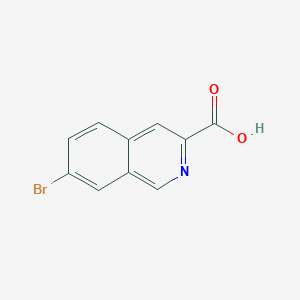

8-Bromo-2-methylquinoline is a compound that has been the subject of various studies due to its potential applications in the field of chemistry and biology. The compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of a bromine atom and a methyl group on the quinoline ring can significantly alter its chemical and physical properties, making it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated quinolines, including 8-bromo-2-methylquinoline, often involves halogenation reactions. For instance, 8-methylquinoline-5-carboxylic acid, a related compound, can be synthesized through the Skraup reaction and subsequently brominated in the presence of silver sulfate . The Knorr synthesis is another method that has been explored for the preparation of bromoquinolines, which involves the condensation of β-keto esters with bromoaniline followed by cyclization . Additionally, the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from bromoquinoline diones has been reported, providing insight into the regiochemistry of nucleophilic substitution reactions involving bromoquinolines .

Molecular Structure Analysis

The molecular structure of bromoquinolines has been studied using various analytical techniques. For example, the structure of 7-bromoquinolin-8-ol was determined through X-ray crystallography, revealing that bromination occurs at the 7-position and that the molecules pack as hydrogen-bonded dimers in the solid state10. This structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Bromoquinolines, including 8-bromo-2-methylquinoline, can undergo various chemical reactions. They can act as photolabile protecting groups, which can be removed upon exposure to light, releasing protected biomolecules such as neurotransmitters and drugs . The photolysis of these protecting groups has been suggested to proceed through a solvent-assisted photoheterolysis mechanism . Moreover, bromoquinolines can participate in coupling reactions, as demonstrated by the palladium-catalyzed cross-coupling of 3-bromoquinolines with phenylboric acids to yield 3-arylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromo-2-methylquinoline are influenced by the presence of the bromine and methyl groups. These compounds are generally stable in the dark, soluble in water, and exhibit low levels of fluorescence, which is advantageous for their use in conjunction with fluorescent indicators of biological function . The increased solubility and low fluorescence of bromoquinolines like BHQ make them useful as caging groups for biological messengers .

Applications De Recherche Scientifique

Chimie médicinale : Propriétés anticancéreuses

La 8-bromo-2-méthylquinoléine est un composé important en chimie médicinale en raison de ses propriétés anticancéreuses potentielles . Elle sert d’échafaudage pour le développement de nouveaux médicaments capables d’inhiber la croissance des cellules cancéreuses. Les chercheurs explorent ses dérivés pour leur efficacité contre différents types de cancer, y compris leur rôle dans les thérapies ciblées qui minimisent les dommages aux cellules saines.

Chimie organique synthétique : Blocs de construction

En chimie organique synthétique, la this compound est utilisée comme un bloc de construction pour synthétiser des molécules plus complexes . Son atome de brome est un site réactif qui permet une fonctionnalisation supplémentaire, ce qui en fait un précurseur polyvalent pour la création d’une large gamme de composés organiques ayant des activités biologiques potentielles.

Découverte de médicaments : Développement de pharmacophores

Ce composé est également essentiel dans la découverte de médicaments en tant que pharmacophore, qui est une partie d’une structure moléculaire responsable d’une interaction biologique particulière . Elle aide à l’identification et à l’optimisation de nouveaux candidats médicaments, contribuant au développement de médicaments avec de meilleurs profils de sécurité et d’efficacité.

Chimie verte : Synthèse durable

La this compound est pertinente en chimie verte, où elle est utilisée dans des procédés qui visent à réduire ou à éliminer l’utilisation et la génération de substances dangereuses . Sa synthèse peut impliquer des méthodes écologiques, telles que les réactions sans solvant et l’utilisation de catalyseurs sûrs et réutilisables, en adéquation avec les principes de durabilité.

Produits pharmaceutiques : Agents thérapeutiques

Le composé trouve des applications dans l’industrie pharmaceutique car il peut être transformé en divers agents thérapeutiques . Ses dérivés sont étudiés pour un large éventail de bio-réponses, y compris les activités antimicrobiennes, anti-inflammatoires et cardiovasculaires, qui sont cruciales pour le traitement d’un large éventail de maladies.

Chimie industrielle : Synthèse de matériaux

En chimie industrielle, la this compound est utilisée dans la synthèse de matériaux qui ont des applications spécifiques, telles que les complexes métalliques émetteurs de lumière . Ces matériaux peuvent être utilisés dans diverses industries, allant de l’électronique à la photonique, soulignant l’importance du composé au-delà du domaine pharmaceutique.

Safety and Hazards

The safety information for 8-Bromo-2-methylquinoline indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers The title compound, 8-bromo-2-methylquinoline, is an important intermediate of medicine industry . The unit-cell of the title compound contains four molecules, and the corresponding bond lengths and angles of these molecules are agree with each other .

Mécanisme D'action

Target of Action

8-Bromo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that has found versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives have shown substantial biological activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

A study mentioned the synthesis of 8-bromo-1h-1,2,3-triazol-4-yl-2-methylquinoline derivatives and their potential anticancer activities .

Propriétés

IUPAC Name |

8-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPRZSFQSOEDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405818 | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61047-43-6 | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of 8-Bromo-2-methylquinoline molecules within its crystal structure?

A1: The crystal structure analysis of 8-Bromo-2-methylquinoline reveals that the two six-membered rings within the quinoline system are nearly coplanar. This is evidenced by the small dihedral angle of 0.49° measured between them []. Furthermore, the molecules arrange themselves in a face-to-face stacking pattern within the crystal lattice, with a centroid-to-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)